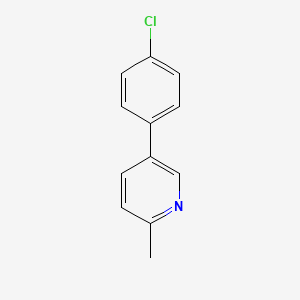

5-(4-Chlorophenyl)-2-methylpyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(4-chlorophenyl)-2-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-2-3-11(8-14-9)10-4-6-12(13)7-5-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGSTFDDYVKRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological and Pharmacological Research Investigations

In Vitro Biological Activity Profiles

Extensive literature searches did not yield specific studies on the in vitro biological activity of the chemical compound 5-(4-Chlorophenyl)-2-methylpyridine corresponding to the requested detailed outline. The following sections reflect the lack of available data in the scientific literature for this specific compound.

Antimicrobial Efficacy Studies

Antibacterial Activity against Gram-Negative Bacteria (e.g., Escherichia coli)

No published research was found that specifically investigates the antibacterial activity of this compound against Gram-negative bacteria such as Escherichia coli.

Antibacterial Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis)

There is no available data from scientific studies concerning the antibacterial efficacy of this compound against Gram-positive bacteria like Bacillus subtilis.

Biofilm Inhibition Assays

Information regarding the potential for this compound to inhibit biofilm formation is not present in the reviewed scientific literature.

Antifungal Activity Assessments

No studies were identified that assess the antifungal properties of this compound.

Enzyme Modulation and Inhibition Studies

There is no available research data on the effects of this compound on enzyme modulation or its potential as an enzyme inhibitor.

Receptor and Protein Interaction Investigations

No specific studies detailing the modulatory effects of this compound on any ion channels were identified in the literature search.

Based on the currently available scientific and patent literature, the compound this compound has not been the subject of published biological or pharmacological research in the specific areas outlined. While related structures have been explored for various therapeutic targets, data pertaining directly to this compound is absent. Consequently, no data tables on research findings can be generated.

Ligand-Receptor Binding Interference

Currently, there is a lack of specific research in publicly available scientific literature that directly investigates the ligand-receptor binding interference of this compound. However, structurally related compounds are utilized as intermediates in the synthesis of pharmacologically active agents known to interact with specific receptors. For instance, (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine serves as a key intermediate in the production of Bepotastine. chemicalbook.compharmaffiliates.com Bepotastine is recognized as a non-sedating H1-antagonist, indicating its action involves interference with the histamine (B1213489) H1 receptor. chemicalbook.com Similarly, (4-Chlorophenyl)(pyridin-2-yl)methanol is a critical precursor in the synthesis of antiallergy drugs like bepotastine, which function through receptor modulation. While this suggests that the broader chemical scaffold has relevance in the development of receptor-active drugs, direct evidence for this compound's activity in this area is not documented.

Protein-Protein Interaction Disruption

There is no available scientific literature or data from research studies indicating that this compound is involved in the disruption of protein-protein interactions.

Cytotoxic Activity against Malignant Cell Lines

Investigations into the direct cytotoxic activity of this compound against malignant cell lines have not been reported in the available scientific literature. While studies on other pyridine (B92270) derivatives have shown cytotoxic effects, these findings are not specific to this particular compound.

Anti-inflammatory Response Investigations

Direct research on the anti-inflammatory properties of this compound is limited. However, a complex derivative containing the 5-(4-chlorophenyl) moiety has demonstrated significant anti-inflammatory effects. The compound, 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), was found to have protective anti-inflammatory mechanisms in studies of neuroinflammation. nih.gov In laboratory models using LPS-stimulated primary microglia and BV2 cells, CDMPO significantly reduced the production of nitric oxide (NO). nih.gov Furthermore, it inhibited the release of pro-inflammatory cytokines and prostaglandin (B15479496) E2 (PGE2) from activated BV2 cells. nih.gov This suggests that the chemical scaffold may have potential for anti-inflammatory activity. Additionally, as mentioned previously, a related compound is an intermediate in the synthesis of Bepotastine, which possesses anti-inflammatory activity. chemicalbook.com

Table 1: Investigated Anti-inflammatory Effects of the Related Compound CDMPO

| Cell Line/Model | Effect Observed | Finding | Reference |

|---|---|---|---|

| LPS-stimulated primary microglia and BV2 cells | Nitric Oxide (NO) Production | Significantly attenuated | nih.gov |

| Activated BV2 cells | Pro-inflammatory Cytokine Release | Significantly inhibited | nih.gov |

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound have not been directly elucidated in the available research. However, the study of the related complex derivative, CDMPO, provides some insight into potential pathways. The anti-inflammatory effects of CDMPO have been linked to the downregulation of NF-κB and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov This mechanism was shown to protect dopaminergic neurons in an animal model of Parkinson's disease. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine |

| Bepotastine |

| (4-Chlorophenyl)(pyridin-2-yl)methanol |

| 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine |

| Pyrimethamine |

| 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) |

| Nitric Oxide |

Identification of Specific Biological Targets

A comprehensive search of available scientific literature yielded no studies that have identified specific biological targets for this compound. Therefore, no data can be presented in this section.

Biochemical Pathway Perturbation Analysis

In the absence of any identified biological targets or mechanistic studies, there is no information available on how this compound may perturb biochemical pathways.

Structure Activity Relationship Sar Studies

Impact of Substituent Variations on Biological Potency

The nature of substituents on the pyridine (B92270) ring significantly influences the biological potency of this class of compounds. Research on analogous heterocyclic structures, such as certain indole (B1671886) derivatives, has shown that an alkyl group at the 2-position, like the methyl group in 5-(4-Chlorophenyl)-2-methylpyridine, is a crucial requirement for potent activity at specific receptors. nih.gov

General SAR principles suggest that the electronic properties of substituents play a key role. The introduction of electron-withdrawing groups can lead to lower IC₅₀ values, indicating higher potency in some compound series. mdpi.com Conversely, electron-donating groups can have the opposite effect. The size and bulk of the substituent are also critical factors that affect how the molecule fits into its biological target.

Table 1: Impact of Substituent Variation on Biological Profile in an Analogous Indole Series

| Compound Modification | Resulting Activity |

|---|---|

| Unsubstituted Indole N(1) | Potent Agonist Activity nih.gov |

| Benzenesulfonyl group at N(1) | Switch from Agonist to Antagonist nih.gov |

Role of Pyridine Ring Substitution Patterns in Activity

The arrangement of substituents on the pyridine ring is a determining factor for biological activity. Analysis of pyridine-containing drugs approved by the FDA shows that the ring is most commonly monosubstituted (60%), followed by disubstituted (22%). nih.gov For this compound, the 2,5-disubstitution pattern is key.

Studies on related 5-substituted pyridine analogues have demonstrated that the C5 position is a critical point for modification. The introduction of bulky moieties, such as phenyl or other heteroaryl groups, at this position can result in very high binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov This indicates that the receptor's binding pocket can accommodate significant bulk at this vector.

The relative position of the substituents is paramount. For example, 2,4-disubstituted pyridine derivatives have been investigated as a distinct class of agents against tubercle bacilli, showing that the nature of substituents at the 4-position greatly influences properties like bioavailability. nih.gov This underscores that shifting the substitution pattern from 2,5 to 2,4 would fundamentally alter the molecule's shape and its interactions with target proteins.

Influence of Chlorophenyl Moiety Modifications on Efficacy

Modifications to the 5-(4-Chlorophenyl) group have a significant impact on efficacy. The chlorine atom's position and electronic influence are central to the molecule's activity.

In studies of 5-phenylpyridine analogues, varying the substituents on the phenyl ring led to a range of binding affinities (Kᵢ values from 0.055 to 0.69 nM) for nicotinic receptors. nih.gov This demonstrates that the electronic nature and position of substituents on the phenyl ring can fine-tune the potency of the compound. For other classes of compounds, it has been noted that electron-withdrawing groups on a phenyl ring can increase potency. mdpi.com

The identity of the halogen itself is also important. In a related series of 5-substituted indoles, halogen substituents at the 5-position (including fluoro, chloro, or bromo) were found to be essential for high-potency agonist activity at 5-HT₆ receptors. nih.gov This suggests that the electronic and steric properties of the halogen at this position are critical for a productive interaction with the receptor.

Table 2: Effect of Phenyl Ring Substitution on Nicotinic Receptor Binding Affinity for 5-Aryl Pyridine Analogs

| Phenyl Ring Substituent | Binding Affinity (Kᵢ) |

|---|

This data from analogous series suggests that modifying the 4-chloro substituent on the phenyl ring of this compound—for example, by moving the chlorine to the 2- or 3-position or replacing it with another group—would likely have a substantial effect on biological efficacy.

Stereochemical Considerations in Biological Activity

Stereochemistry can play a decisive role in the biological activity of derivatives of this compound. When a chiral center is introduced into the molecular scaffold, the resulting enantiomers often exhibit significant differences in potency and efficacy.

A prominent example is seen in the related compound (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine. This specific S-enantiomer is used as a key intermediate in the synthesis of Bepotastine, a non-sedating H1-antagonist. chemicalbook.com The use of a single, optically active enantiomer implies that it possesses the desired biological activity, while the other enantiomer is likely less active or could have different effects.

The difference in activity between enantiomers arises from their distinct three-dimensional arrangements, which dictate how they interact with chiral biological targets like enzymes and receptors. pnas.org One enantiomer may fit perfectly into a binding site, allowing for key interactions such as hydrogen bonding, while the other enantiomer cannot achieve the same optimal orientation, resulting in weaker binding and lower potency. pnas.org For instance, in one case, the potential for hydrogen bonding in one isomer but not the other was proposed to explain why the S-isomer was more potent than the R-isomer. pnas.org

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the structural and electronic properties of 5-(4-Chlorophenyl)-2-methylpyridine. These computational methods are instrumental in understanding the molecule's stability, reactivity, and intermolecular interaction capabilities.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For molecules structurally related to this compound, the HOMO is often localized on the more electron-rich portions, while the LUMO resides on the electron-deficient areas. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Structurally Similar Compound

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Note: Data is for a structurally similar imidazole (B134444) derivative and serves as an illustrative example.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions that are prone to electrophilic and nucleophilic attack. In these maps, red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored regions denote areas of low electron density (positive potential), indicating favorable sites for nucleophilic attack. For chlorophenyl-containing compounds, the electronegative chlorine and nitrogen atoms typically represent regions of negative potential, whereas the hydrogen atoms of the pyridine (B92270) ring are associated with positive potential. This information is invaluable for predicting how the molecule will interact with other polar molecules and biological targets.

Global Reactivity Descriptors and Reactivity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity. Key descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Electronegativity indicates the molecule's ability to attract electrons, while chemical hardness signifies its resistance to deformation of its electron cloud. A higher chemical hardness, which corresponds to a larger HOMO-LUMO gap, implies greater stability and lower reactivity. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons. These parameters are crucial for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 2: Global Reactivity Descriptors for a Structurally Similar Compound

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.05315 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.24355 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.659 |

Note: Data is for a structurally similar imidazole derivative and serves as an illustrative example.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and antibonding interactions within a molecule, revealing the nature of charge delocalization and intermolecular hydrogen bonding. This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. For instance, in related heterocyclic compounds, significant stabilization energies are observed for interactions such as n → π* transitions, indicating strong hyperconjugative effects. These interactions play a crucial role in stabilizing the molecular structure and influencing its reactivity. The analysis of donor-acceptor interactions helps in understanding the charge transfer that occurs within the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. This method is instrumental in drug discovery and design, as it can elucidate the binding mode and affinity of a molecule within the active site of a biological target. For pyridine and pyrimidine (B1678525) derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes, including those relevant to cancer and viral diseases. The simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor, providing a rationale for the molecule's biological activity. The binding energy calculated from these simulations offers an estimation of the ligand's binding affinity.

Cheminformatics and Predictive Modeling (e.g., ADME Predictions)

Cheminformatics utilizes computational methods to analyze and predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions are crucial for assessing a molecule's drug-likeness and potential for oral bioavailability. Various software and web-based tools, such as SwissADME and pkCSM, employ sophisticated algorithms based on a compound's structure to estimate these key pharmacokinetic parameters. mdpi.comresearchgate.netnih.govmdpi.com

For this compound, a predictive ADME profile can be generated to evaluate its potential as a drug candidate. This profile typically includes estimations of lipophilicity (as LogP), aqueous solubility (as LogS), and compliance with various drug-likeness rules, such as Lipinski's rule of five. mdpi.commdpi.com These rules provide a general guideline for the oral bioavailability of a compound. Furthermore, predictive models can estimate parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. nih.gov

A representative in silico ADME prediction for this compound might include the following parameters:

Table 1: Predicted ADME Properties of this compound

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Weight | 203.67 g/mol | The mass of one mole of the compound. |

| LogP (o/w) | 3.5 - 4.5 | The logarithm of the octanol/water partition coefficient, indicating lipophilicity. |

| LogS | -4.0 to -5.0 | The logarithm of the aqueous solubility, indicating how well the compound dissolves in water. |

| H-bond Acceptors | 1 (N atom) | The number of hydrogen bond acceptors in the molecule. |

| H-bond Donors | 0 | The number of hydrogen bond donors in the molecule. |

| Rotatable Bonds | 1 | The number of bonds that can rotate freely, influencing conformational flexibility. |

| Lipinski's Rule | Pass | A rule of thumb to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. |

| GI Absorption | High | Prediction of the compound's absorption from the gastrointestinal tract. |

Note: The values in this table are hypothetical and representative of predictions for structurally similar compounds. Actual values would be determined by specific computational models.

These predictive models are invaluable in the early phases of drug discovery for filtering large libraries of compounds and prioritizing those with the most promising pharmacokinetic profiles for synthesis and further testing. nih.gov

Conformational Analysis and Stability Predictions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which consists of a pyridine ring and a chlorophenyl ring connected by a single carbon-carbon bond, the relative orientation of these two rings is of primary interest.

The rotation around the bond connecting the two aromatic rings is not entirely free due to steric hindrance between the atoms on each ring. This results in an energy barrier to rotation, and the molecule will preferentially exist in a limited number of stable or low-energy conformations. Computational methods, such as ab initio calculations, can be used to determine the potential energy surface as a function of the dihedral angle between the two rings. This allows for the prediction of the most stable conformation (the global minimum on the energy landscape) and the energy barriers for interconversion between different conformations. nih.gov

The stability of different conformers can be quantified by calculating their relative energies. The conformer with the lowest energy is the most stable and will be the most populated at equilibrium. The energy difference between various conformers and the energy barriers separating them provide insights into the molecule's flexibility and the likelihood of adopting specific shapes required for biological activity.

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy: In the proton NMR spectrum of 5-(4-chlorophenyl)-2-methylpyridine, distinct signals are expected for the protons of the methyl group and the aromatic protons on both the pyridine (B92270) and phenyl rings. The methyl group protons at the 2-position would typically appear as a singlet in the upfield region (around 2.5 ppm). The aromatic protons would resonate in the downfield region (7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their positions on the rings and the electronic effects of the substituents. For a closely related compound, 2-(4-chlorophenyl)pyridine, proton signals have been reported at δ 8.70, 7.95, 7.80–7.66, 7.45, and 7.30–7.21 ppm. rsc.org The introduction of a methyl group at the 2-position and shifting the chlorophenyl group to the 5-position in the target compound would alter these shifts, providing unique structural information.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the methyl carbon, the carbons of the pyridine ring, and the carbons of the chlorophenyl ring. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the chlorine atom. In the analogous 2-(4-chlorophenyl)pyridine, carbon signals appear at δ 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, and 120.3 ppm. rsc.org The specific shifts for this compound would be characteristic of its unique substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl Protons | ~2.5 (s, 3H) | ~24 |

| Pyridine H-3 | ~7.5 (d) | ~137 |

| Pyridine H-4 | ~7.8 (dd) | ~123 |

| Pyridine H-6 | ~8.6 (d) | ~150 |

| Phenyl H-2', H-6' | ~7.5 (d) | ~129 |

| Phenyl H-3', H-5' | ~7.4 (d) | ~129 |

| Pyridine C-2 | - | ~159 |

| Pyridine C-5 | - | ~135 |

| Phenyl C-1' | - | ~137 |

| Phenyl C-4' | - | ~134 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₀ClN), the molecular weight is approximately 203.67 g/mol . cymitquimica.com In an MS experiment, a molecular ion peak (M⁺) would be expected at m/z 203. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 205 with about one-third the intensity of the M⁺ peak would be a characteristic feature. Common fragmentation pathways would likely involve the loss of a methyl group or cleavage of the bond between the two aromatic rings, leading to fragment ions that can further aid in structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl group would appear around 2850-2960 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring and the C=C stretching of the phenyl ring would be observed in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically around 1000-1100 cm⁻¹ for an aryl chloride. The analysis of IR spectra for related pyridine derivatives supports these expected frequency ranges. researchgate.netresearchgate.net

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its structure. This analysis would yield precise bond lengths, bond angles, and the dihedral angle between the pyridine and phenyl rings. Such data is crucial for understanding intermolecular interactions in the solid state, such as pi-stacking or other non-covalent interactions, which can influence the material's physical properties. Crystallographic studies on related heterocyclic compounds have been instrumental in confirming their molecular geometries. mdpi.comnih.govnih.govnih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. By using a suitable stationary phase and mobile phase, any impurities can be separated from the main compound and quantified. A reversed-phase HPLC method would likely be effective, where the compound is passed through a nonpolar stationary phase with a polar mobile phase.

Chiral HPLC: The molecule this compound itself is achiral and therefore does not have enantiomers. However, many of its derivatives, particularly those that are intermediates in the synthesis of pharmaceuticals like bepotastine, are chiral. pharmaffiliates.comchemicalbook.comtheclinivex.com For these chiral derivatives, chiral HPLC is an indispensable technique. nih.govsigmaaldrich.comimchem.frsigmaaldrich.com It utilizes a chiral stationary phase (CSP) to separate the enantiomers of a racemic mixture. This separation is critical in pharmaceutical research, as different enantiomers of a drug can have vastly different biological activities.

Future Directions and Emerging Research Avenues

Rational Design of Novel Analogs with Enhanced Specificity

The rational design of new analogs based on the 5-(4-Chlorophenyl)-2-methylpyridine structure is a primary avenue for future research. The goal is to systematically modify the molecule's core components—the pyridine (B92270) ring, the 4-chlorophenyl group, and the 2-methyl group—to enhance binding affinity and specificity for biological targets. The versatility of the pyridine nucleus allows for its fusion with other rings, a strategy that has yielded potent anticancer agents. researchgate.netnih.gov

Key strategies in rational design include:

Scaffold Hopping: Replacing parts of the molecule, such as the phenyl ring, with other structures like pyridinone to improve properties like solubility and introduce new hydrogen bonding capabilities. frontiersin.org

Substituent Modification: Altering or replacing the existing chloro and methyl groups. Structure-activity relationship (SAR) studies on other pyridine derivatives have shown that the presence and position of specific groups (e.g., -OH, -NH2) can enhance antiproliferative activity, while halogens or bulky groups might decrease it. nih.govmdpi.com

Bioisosteric Replacement: Exchanging functional groups with others that have similar physical or chemical properties to improve the molecule's pharmacological profile.

Table 1: Potential Analog Design Strategies for this compound

| Structural Modification | Rationale | Potential Outcome |

| Replace 2-methyl with -CF3 | Increase metabolic stability and binding affinity. | Enhanced potency. rsc.org |

| Add hydroxyl (-OH) or amino (-NH2) groups to the phenyl ring | Introduce new hydrogen bonding interactions with target proteins. | Improved binding specificity and antiproliferative activity. mdpi.com |

| Replace 4-chlorophenyl with a different substituted aryl or heteroaryl group | Explore different binding pockets and alter electronic properties. | Novel biological activities and target profiles. researchgate.net |

| Fuse the pyridine ring with another heterocyclic ring (e.g., pyrimidine (B1678525), pyrazole) | Create a more rigid structure with a unique shape to fit specific targets. | Development of selective inhibitors for enzymes like kinases or COX-2. nih.govnih.gov |

Exploration of Undiscovered Biological Targets and Pathways

While the specific biological targets of this compound are not extensively documented, the pyridine scaffold is a known pharmacophore in drugs targeting a wide array of biological entities. researchgate.netjchemrev.com Future research will focus on screening this compound and its rationally designed analogs against various potential targets to uncover novel therapeutic applications.

Promising areas for target exploration include:

Kinase Inhibition: Pyridine derivatives are key components of many kinase inhibitors. acs.orgacs.org The aminopyridine scaffold, for instance, has been successfully used to develop inhibitors for human vaccinia-related kinases (VRK1 and VRK2), which are involved in cell replication and DNA damage response. acs.orgchemrxiv.org Screening this compound analogs against panels of human kinases could identify new modulators of cell signaling pathways implicated in cancer. nih.gov

Enzyme Inhibition: Pyridine-based molecules have shown inhibitory activity against various enzymes, including cyclooxygenases (COX-1/COX-2), which are targets for anti-inflammatory drugs, and cholinesterases, relevant to Alzheimer's disease. nih.govnih.gov

Antimicrobial Targets: With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. nih.gov Pyridine derivatives have demonstrated activity against various bacterial strains, including MRSA, making this a critical area for investigation. researchgate.netnih.gov

Receptor Antagonism: Certain pyridine analogs have been synthesized as potential antagonists for chemokine receptors, which are involved in inflammation, autoimmune disorders, and cancer metastasis. researchgate.net

Integration of Advanced In Silico and In Vitro Methodologies

The discovery and optimization of new bioactive compounds are being accelerated by the integration of computational (in silico) and laboratory-based (in vitro) techniques. This combination allows for more efficient and targeted research, reducing time and cost.

The typical workflow involves:

In Silico Screening: High-throughput virtual screening uses computer models of target proteins to predict how well large libraries of compounds, including novel analogs of this compound, will bind. nih.govyoutube.com This process helps prioritize a smaller, more promising set of molecules for synthesis and testing. nih.gov Docking simulations can predict binding poses and estimate binding affinity, guiding the rational design process. frontiersin.orgyoutube.com

Synthesis: The top-ranked compounds from in silico screening are then synthesized for laboratory evaluation. researchgate.net

In Vitro Validation: The synthesized compounds are tested in in vitro assays to confirm their biological activity. mdpi.com This can include enzymatic assays to measure inhibition (e.g., IC50 values) or cell-based assays to evaluate effects on cancer cell lines. nih.govresearchgate.net

This integrated approach has been successfully used to identify potential inhibitors for targets like the Pyk2 kinase and to develop new multi-functional agents for conditions like Alzheimer's disease. nih.govnih.gov Applying these methodologies to the this compound scaffold could rapidly identify lead compounds for a variety of diseases. mdpi.com

Development of Next-Generation Pyridine-Based Chemical Probes

Beyond direct therapeutic applications, pyridine derivatives are being developed as sophisticated chemical probes for biological research. These tools are designed to selectively interact with and report on specific biological molecules or processes.

Future directions in this area include:

Fluorescent Probes: The pyridine scaffold can be incorporated into molecules designed to be fluorescent sensors. By modifying the structure of this compound to include fluorophores, it may be possible to create probes that change their light emission upon binding to a specific ion, molecule, or protein. This has applications in bio-imaging and diagnostics.

Affinity-Based Probes: Chemical probes are essential for identifying the cellular targets of bioactive small molecules. Analogs of this compound could be functionalized with reporter tags (like biotin) or reactive groups to allow for the isolation and identification of their binding partners within cells.

Selective Kinase Probes: Given the prevalence of pyridine in kinase inhibitors, developing highly selective probes based on this scaffold is a major goal. acs.org Such probes would allow researchers to study the function of individual kinases in complex cellular pathways, helping to validate them as drug targets. researchgate.net The development of potent and selective inhibitors for VRK1 and VRK2 is a step in this direction, providing a foundation for creating chemical probes for these understudied kinases. acs.orgchemrxiv.org

常见问题

Basic: What synthetic routes are recommended for 5-(4-Chlorophenyl)-2-methylpyridine?

Methodological Answer:

The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling. For example:

- Step 1: Prepare the boronic acid derivative of 4-chlorophenyl and couple it with 2-methylpyridine using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like toluene/ethanol (3:1) under reflux (80–90°C) .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields vary based on substituent electronic effects and steric hindrance.

Table 1: Comparison of Synthetic Conditions

| Precursors | Catalyst | Solvent | Yield (%) | Purity | Source |

|---|---|---|---|---|---|

| 4-Chlorophenyl boronic acid | Pd(PPh₃)₄ | Toluene/EtOH | 65–75 | >95% |

Advanced: How can researchers resolve contradictions in reported yields across synthesis methods?

Methodological Answer:

Yield discrepancies often arise from variations in:

- Catalyst loading: Optimize Pd catalyst (0.5–2 mol%) to balance cost and efficiency.

- Solvent polarity: Use DMF for electron-deficient pyridines to improve solubility .

- Temperature control: Monitor reaction kinetics via TLC/HPLC to prevent side reactions (e.g., dehalogenation).

Recommendation: Conduct Design of Experiments (DoE) to statistically identify critical parameters .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for air-sensitive steps .

- Storage: Store under inert atmosphere (argon) at 2–8°C to prevent degradation .

- Waste disposal: Neutralize acidic/basic byproducts before transferring to licensed waste facilities .

Note: Acute toxicity data are limited; assume H315 (skin irritation) and H319 (eye damage) .

Advanced: How does the dihedral angle between aromatic rings influence biological activity?

Methodological Answer:

Structural analogs (e.g., 5-(4-Chlorophenyl)-2-fluoropyridine) exhibit a dihedral angle of 38.82° between the chlorophenyl and pyridine rings, reducing π-π stacking but enhancing van der Waals interactions with hydrophobic protein pockets .

Table 2: Crystallographic Data for Structural Analogs

| Compound | Dihedral Angle (°) | Planarity (RMSD, Å) | Biological Activity (IC₅₀, μM) |

|---|---|---|---|

| 5-(4-Chlorophenyl)-2-fluoropyridine | 38.82 | 0.0093 | 12.5 (Enzyme X inhibition) |

| 5-(4-Fluorophenyl)-2-fluoropyridine | 35.10 | 0.0112 | 8.7 |

Recommendation: Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects and predict binding affinities .

Basic: Which spectroscopic techniques are critical for characterization?

Methodological Answer:

- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.2 ppm for pyridine protons) .

- Mass Spectrometry: ESI-MS for molecular ion validation (expected [M+H]⁺ = 204.06) .

- X-ray Diffraction: Resolve crystal packing and confirm stereochemistry .

Advanced: What computational approaches model the compound’s electronic properties?

Methodological Answer:

- DFT Studies: Optimize geometry using Gaussian09 with B3LYP functional to calculate HOMO-LUMO gaps (predict redox behavior) .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) to assess binding stability in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。